1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 94695-52-0
VCID: VC21098930
InChI: InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.2 g/mol

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 94695-52-0

Cat. No.: VC21098930

Molecular Formula: C13H8F3NO3

Molecular Weight: 283.2 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 94695-52-0

Specification

CAS No. 94695-52-0
Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
IUPAC Name 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
Standard InChI Key NMASXYCNDJMMFR-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O

Introduction

Chemical Identification and Structure

Basic Chemical Information

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinolone derivative with specific structural characteristics that define its chemical behavior and potential applications. The compound is identified by CAS number 94695-52-0 and belongs to the broader family of halogenated heterocycles . This classification is significant as it positions the compound within a group of chemicals known for their diverse biological activities and pharmaceutical applications.

Molecular Properties

The compound features a molecular formula of C₁₃H₈F₃NO₃ and a molecular weight of 283.21 g/mol . These fundamental properties determine its physical characteristics and potential interactions with biological systems. The structural composition includes a quinolone core with three fluorine atoms at positions 6, 7, and 8, a cyclopropyl group at position 1, and a carboxylic acid function at position 3, creating a complex molecular architecture with specific reactivity patterns.

Table 1: Key Molecular Properties of 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

PropertyValue
CAS Number94695-52-0
Molecular FormulaC₁₃H₈F₃NO₃
Molecular Weight283.21 g/mol
Chemical FamilyHalogenated Heterocycles
Purity (Commercial)Minimum 97%

Structural Features and Significance

The molecular architecture of this compound contains several key structural elements that contribute to its chemical behavior. The quinolone core provides a stable scaffold common to many biologically active compounds. The presence of three fluorine atoms in the 6, 7, and 8 positions significantly alters the electronic distribution within the molecule, potentially enhancing its stability and modifying its interaction with biological targets. The cyclopropyl group at position 1 and the carboxylic acid at position 3 further define its chemical reactivity and biological interaction profile.

Applications and Research Significance

Pharmaceutical Research Applications

Based on structural similarities to other quinolone derivatives, 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid likely possesses significant potential in pharmaceutical research. While specific data on this exact compound is limited in the search results, related fluoroquinolones have demonstrated important biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique trifluorinated structure may confer distinctive pharmacodynamic and pharmacokinetic profiles compared to other quinolone derivatives.

CompoundKey Structural DifferenceNoted Biological Activity
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidBase structureUnknown (limited specific data)
5-Amino-1-Cyclopropyl-6,7,8-Trifluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic AcidAdditional 5-amino groupIncreased application in pharmaceutical research
Enoxacin (referenced in research)Different substitution patternAnticancer activity against ovarian cancer cells (SKOV-3)

Industrial Applications

Market Analysis and Future Outlook

Growth Projections and Trends

The market for specialized quinolone derivatives like 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is expected to experience growth driven by several factors. Drawing parallels from related compounds, we can observe that increasing application in pharmaceutical research and drug development is likely to drive demand upward . Technological advancements in manufacturing processes are anticipated to improve production efficiency and potentially reduce costs, making these compounds more accessible to research institutions and biotechnology companies .

Factors Influencing Market Dynamics

Several factors are likely to influence the market dynamics for this compound and structurally similar derivatives. These include:

  • Increasing research focus on novel antimicrobial compounds due to rising antimicrobial resistance

  • Growing interest in quinolone derivatives for anticancer applications

  • Technological advancements in synthesis and purification methods

  • Expanding pharmaceutical research and development activities

  • Increasing partnerships between research entities and the pharmaceutical industry

Research Developments and Future Directions

Current Research Initiatives

Research involving fluoroquinolone structures similar to 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated promising directions in medicinal chemistry. For example, studies have explored the potential of structurally related compounds in targeting ovarian cancer cells, with some derivatives showing selective activity against cancer cells while exhibiting lower toxicity to normal cells . The research suggests that specific modifications to the quinolone scaffold can significantly impact biological activity and selectivity.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on quinolone derivatives provide valuable insights for understanding how structural modifications might affect the biological activity of 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Research has shown that modifications at positions C-7 and C-8 of the quinolone scaffold can significantly impact anticancer activity . Additionally, the presence of a cyclopropyl ring at position C-1 versus an ethyl group has been demonstrated to influence both potency and selectivity in related compounds .

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